![molecular formula C9H15IO2 B6609285 2-(iodomethyl)-octahydropyrano[3,2-c]pyran, Mixture of diastereomers CAS No. 2168703-19-1](/img/structure/B6609285.png)
2-(iodomethyl)-octahydropyrano[3,2-c]pyran, Mixture of diastereomers
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Iodomethyl)-octahydropyrano[3,2-c]pyran, or 2-IMOH, is a synthetic organic compound that belongs to the family of heterocyclic compounds. It is a mixture of diastereomers, which are compounds that have the same molecular formula but differ in the arrangement of their atoms in space. 2-IMOH is an important building block for the synthesis of a variety of biologically active compounds. It has been used in a number of scientific research applications, including drug discovery, drug delivery, and biocatalysis.
科学的研究の応用
2-IMOH has a variety of scientific research applications. It has been used in drug discovery and drug delivery, as it can be used to synthesize a variety of biologically active compounds. It has also been used in biocatalysis, as it can be used to facilitate the reaction of a variety of substrates. Additionally, it has been used in the synthesis of chiral compounds, which are compounds that have the same molecular formula but differ in the arrangement of their atoms in space.
作用機序
The mechanism of action of 2-IMOH is not completely understood. However, it is believed that the reaction of an aldehyde with an iodide in the presence of a base produces a mixture of diastereomers, which can be separated by chromatographic techniques. Additionally, it is believed that the reaction of an aldehyde with an alkyl halide in the presence of a Lewis acid or the reaction of an aldehyde with an alkyl iodide in the presence of a base produces a mixture of diastereomers, which can be separated by chromatographic techniques.
Biochemical and Physiological Effects
2-IMOH has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells, and it has been used in the synthesis of a variety of biologically active compounds. Additionally, it has been used in the synthesis of chiral compounds, which can be used to treat a variety of diseases.
実験室実験の利点と制限
The advantages of using 2-IMOH for laboratory experiments include its availability, low cost, and ease of synthesis. Additionally, it can be used to synthesize a variety of biologically active compounds, and it can be used to facilitate the reaction of a variety of substrates. The limitations of using 2-IMOH for laboratory experiments include its potential to produce toxic byproducts, and its potential to produce a mixture of diastereomers, which can be difficult to separate.
将来の方向性
For 2-IMOH research include further exploration of its potential to inhibit the growth of cancer cells, its potential to be used in the synthesis of chiral compounds, and its potential to be used in drug delivery. Additionally, further research could be done to explore the potential of 2-IMOH to be used in biocatalysis, and to explore its potential to be used in the synthesis of other biologically active compounds. Additionally, further research could be done to explore the potential of 2-IMOH to be used in the synthesis of other heterocyclic compounds.
合成法
2-IMOH can be synthesized through a variety of methods. The most common method is a reaction of an aldehyde with an iodide in the presence of a base. This reaction produces a mixture of diastereomers, which can be separated by chromatographic techniques. Other methods for synthesizing 2-IMOH include the reaction of an aldehyde with an alkyl halide in the presence of a Lewis acid, and the reaction of an aldehyde with an alkyl iodide in the presence of a base.
特性
IUPAC Name |
2-(iodomethyl)-2,3,4,4a,5,7,8,8a-octahydropyrano[3,2-c]pyran |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15IO2/c10-5-8-2-1-7-6-11-4-3-9(7)12-8/h7-9H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHTOMWNDHOGNIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC2C1COCC2)CI |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15IO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.12 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-amino-1-cyclohexylethyl)-4H,6H,7H-pyrano[4,3-d][1,3]thiazole-2-carboxamide hydrochloride](/img/structure/B6609207.png)
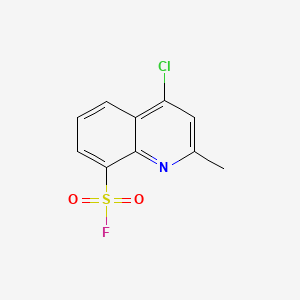
![3-{[benzyl(methyl)amino]methyl}-5,5-dimethyl-1,3-thiazolidine-2,4-dione](/img/structure/B6609239.png)
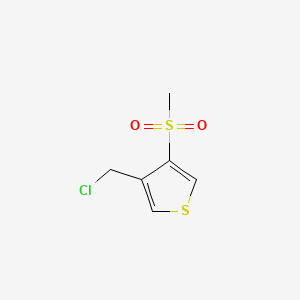

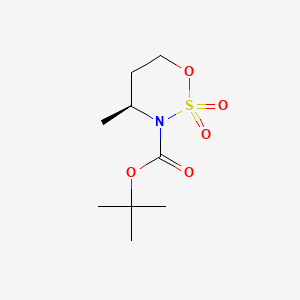
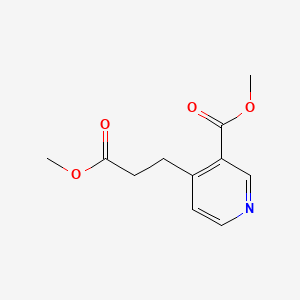
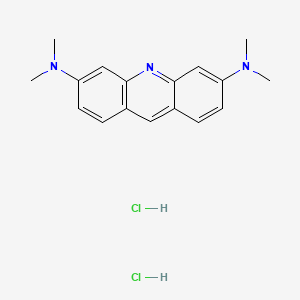
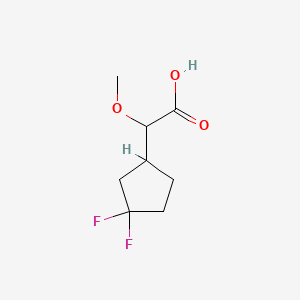
![[2-(trifluoromethyl)oxetan-2-yl]methanol](/img/structure/B6609291.png)
![2-{[(tert-butoxy)carbonyl]amino}-2-[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B6609298.png)

![2-(2-bromo-6-methylphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B6609309.png)
![(1R,5S,7S)-7-phenyl-3-[(1R)-1-phenylethyl]-3-azabicyclo[3.2.0]heptan-2-one](/img/structure/B6609312.png)
